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CAS No.: 23525-90-8; 2440-79-1

Cat. No.: B2757049 Get Quote

α-Chymotrypsin is a serine protease synthesized in the pancreas as the inactive zymogen,

chymotrypsinogen, and becomes active upon proteolytic cleavage by trypsin in the small

intestine.[1][2][3] As a digestive enzyme, its primary function is to hydrolyze peptide bonds,

showing a strong preference for cleaving at the carboxyl side of aromatic amino acid residues

like tyrosine, tryptophan, and phenylalanine.[4] This specificity is governed by a hydrophobic

pocket in the enzyme's active site that accommodates the aromatic side chains of the

substrate.[5]

The catalytic activity of chymotrypsin relies on a well-characterized "catalytic triad" of amino

acid residues in its active site: Serine-195, Histidine-57, and Aspartate-102.[6] These residues

work in concert to perform covalent catalysis via a two-step, "ping-pong" mechanism.[2][4] In

the first step, the Ser-195 residue, acting as a potent nucleophile, attacks the carbonyl group of

the substrate's scissile bond, forming a transient acyl-enzyme intermediate and releasing the

first product. In the second step, a water molecule hydrolyzes this intermediate, releasing the

second product and regenerating the active enzyme.[2]

This application note provides a detailed protocol for a continuous spectrophotometric assay to

determine the activity of α-chymotrypsin. The assay utilizes a synthetic substrate, N-Benzoyl-L-

tyrosine ethyl ester (BTEE), which serves as an excellent analog for the enzyme's natural

substrates. While the query specified methyl N-acetyltyrosinate, the ethyl ester variant (ATEE

or the closely related BTEE) is more commonly documented and employed for this standard

assay; the principles and procedure are directly applicable. Chymotrypsin catalyzes the
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hydrolysis of the ester bond in BTEE, yielding N-Benzoyl-L-tyrosine and ethanol. The cleavage

of this ester bond results in a measurable increase in absorbance at 256 nm.[7] By monitoring

this change in absorbance over time, the reaction velocity can be determined, providing a

direct measure of the enzyme's catalytic activity.

Enzymatic Reaction and Mechanism
The core of this assay is the chymotrypsin-catalyzed hydrolysis of BTEE. The reaction can be

summarized as follows:

N-Benzoyl-L-tyrosine ethyl ester (BTEE) + H₂O --(Chymotrypsin)--> N-Benzoyl-L-tyrosine +

Ethanol

This reaction is monitored by the change in the electronic environment of the tyrosine

derivative upon ester hydrolysis, which leads to an increase in absorbance at 256 nm.
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Caption: The two-step "ping-pong" mechanism of chymotrypsin catalysis.

Materials and Reagents
Equipment

Spectrophotometer capable of measuring absorbance at 256 nm, with temperature control

(25°C).

Quartz cuvettes (1 cm path length).
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Calibrated micropipettes.

pH meter.

Volumetric flasks and standard laboratory glassware.

Analytical balance.

Reagent Preparation
Use ultrapure water (≥18 MΩ·cm resistivity at 25°C) for all preparations.

Assay Buffer (80 mM Tris-HCl, 100 mM CaCl₂, pH 7.8)

Prepare a stock solution of 1.0 M Trizma® Base.

In a suitable container, combine 80 mL of 1.0 M Trizma Base stock with approximately 800

mL of ultrapure water.

Add Calcium Chloride (CaCl₂·2H₂O) to a final concentration of 100 mM (14.7 g/L).

Adjust the pH to 7.8 at 25°C using 1 M HCl.

Bring the final volume to 1 L with ultrapure water. Store at 2-8°C.

Scientist's Note: Tris buffer provides a stable pH environment optimal for chymotrypsin

activity, which is typically between 7.0 and 8.5.[4] Calcium ions are known to enhance the

stability of chymotrypsin.

Substrate Stock Solution (1.18 mM BTEE in 63.4% Methanol)

Accurately weigh 37.0 mg of N-Benzoyl-L-Tyrosine Ethyl Ester (BTEE).

Transfer to a 100 mL Class A volumetric flask.

Add 63.4 mL of methanol and swirl to dissolve the BTEE completely.

Bring the final volume to 100 mL with ultrapure water. Mix thoroughly by inversion.
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Scientist's Note: Methanol is required as a co-solvent because BTEE has poor solubility in

purely aqueous solutions. The final concentration of methanol in the assay is high, and it is

crucial to maintain this concentration across all experiments, including the blank, as it can

affect enzyme activity.

Enzyme Diluent (1 mM HCl)

Prepare a 1:1000 dilution of a 1 M HCl stock solution in ultrapure water.

Store on ice.

Scientist's Note: Chymotrypsin is most stable in slightly acidic conditions (pH ~3.0) where

its autolytic activity is minimized.[7][8] Preparing the stock and dilutions in cold 1 mM HCl

is critical for maintaining enzyme integrity before initiating the assay.

α-Chymotrypsin Enzyme Solution

Prepare a stock solution of α-chymotrypsin at 1 mg/mL in cold 1 mM HCl.

Immediately before use, perform a serial dilution of the stock solution into cold 1 mM HCl

to achieve a final working concentration of 10-30 µg/mL.[7] The final concentration should

be optimized to yield a linear rate of absorbance change of approximately 0.02-0.04

ΔA₂₅₆/minute.

Experimental Protocol Workflow
The following diagram outlines the complete workflow for the chymotrypsin activity assay.
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Caption: A streamlined workflow for the chymotrypsin enzymatic assay.
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Step-by-Step Assay Procedure
Spectrophotometer Setup: Set the spectrophotometer to read absorbance at 256 nm and

equilibrate the cuvette holder to 25°C.[7]

Reaction Mixture Preparation: Pipette the following reagents into a 1 cm quartz cuvette.

Prepare a separate cuvette for the blank (without enzyme) and the test sample.

Reagent Volume for Blank
Volume for Test
Sample

Final
Concentration

Assay Buffer 1.5 mL 1.5 mL
~40 mM Tris, 50 mM

CaCl₂

BTEE Substrate

Solution
1.4 mL 1.4 mL ~0.55 mM

Enzyme Diluent (1

mM HCl)
0.1 mL - N/A

Enzyme Solution - 0.1 mL ~0.3-1.0 µg/mL

Total Volume 3.0 mL 3.0 mL

Equilibration and Blank Reading: Mix the contents of the cuvettes by inversion. Place them in

the thermostatted spectrophotometer and allow them to incubate for 4-5 minutes to reach

thermal equilibrium.[7] Record the absorbance of the blank solution; this rate should be

negligible.

Initiate the Reaction: To start the reaction in the test cuvette, add 0.1 mL of the appropriately

diluted enzyme solution. Immediately mix by inversion, ensuring no air bubbles are in the

light path, and place the cuvette back into the spectrophotometer.[7]

Monitor Absorbance: Record the increase in absorbance at 256 nm for approximately 5

minutes. A reliable assay should yield a linear increase in absorbance for at least the first 1-2

minutes.

Data Analysis and Calculations
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The activity of chymotrypsin is calculated from the initial, linear portion of the reaction curve.

Determine the Rate of Absorbance Change (ΔA₂₅₆/min):

Plot absorbance (A₂₅₆) versus time (minutes).

Identify the linear portion of the curve (typically within the first 1-2 minutes).

Calculate the slope of this linear portion using linear regression. This slope is your

ΔA₂₅₆/min.

Subtract the rate of the blank reaction (if any) from the rate of the test reaction.

Calculate Enzyme Activity: The activity of the enzyme in units per milligram (U/mg) can be

calculated using the Beer-Lambert law and the specific extinction coefficient for the reaction.

One unit (U) is defined as the amount of enzyme that hydrolyzes 1.0 µmole of BTEE per

minute at pH 7.8 and 25°C.[7]

The formula is as follows: Units/mg = (ΔA₂₅₆/min × Total Volume (mL) × 1000) / (ε × Path

Length (cm) × mg of enzyme in reaction)

Where:

ΔA₂₅₆/min is the rate of absorbance change from step 1.

Total Volume is 3.0 mL.

ε (molar extinction coefficient) for the hydrolysis of BTEE at 256 nm is 964 M⁻¹cm⁻¹.[7]

This value represents the change in molar absorptivity as one mole of substrate is

converted to product.

Path Length is 1 cm.

mg of enzyme is the amount of chymotrypsin added to the cuvette (e.g., if using a 20

µg/mL dilution, you added 0.1 mL, so 2 µg or 0.002 mg).

Simplified Calculation: Units/mg = (ΔA₂₅₆/min × 3000) / (964 × mg enzyme)
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Quality Control and Troubleshooting
Linearity: The reaction rate should be linear for at least 1-2 minutes. If the rate decreases

rapidly, it may indicate substrate depletion or product inhibition. In this case, reduce the

enzyme concentration.

Blank Rate: The blank reaction (without enzyme) should have a negligible rate. A high blank

rate could indicate contamination of reagents or spontaneous hydrolysis of the substrate.

Enzyme Stability: Always prepare enzyme dilutions immediately before use and keep them

on ice to prevent autolysis and loss of activity.[8]

Inhibitors: Be aware of potential serine protease inhibitors in your sample, such as

Phenylmethylsulfonyl fluoride (PMSF), chymostatin, or soybean trypsin-chymotrypsin

inhibitors, which can significantly reduce or abolish enzyme activity.[9] For samples that may

contain other proteases, specific chymotrypsin inhibitors can be used to confirm that the

measured activity is specific to chymotrypsin.[10]
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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